Cas no 2197638-10-9 (2-Methyl-6-(oxetan-3-yloxy)pyridine)
2-Methyl-6-(oxetan-3-yloxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-6-(oxetan-3-yloxy)pyridine
- 2-Methyl-6-(oxetan-3-yloxy)pyridine
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- Inchi: 1S/C9H11NO2/c1-7-3-2-4-9(10-7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3
- InChI Key: LZZMPGFEZDORRD-UHFFFAOYSA-N
- SMILES: O1CC(C1)OC1C=CC=C(C)N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 148
- XLogP3: 1.2
- Topological Polar Surface Area: 31.4
2-Methyl-6-(oxetan-3-yloxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-1478-2μmol |
2-methyl-6-(oxetan-3-yloxy)pyridine |
2197638-10-9 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1478-5μmol |
2-methyl-6-(oxetan-3-yloxy)pyridine |
2197638-10-9 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1478-10μmol |
2-methyl-6-(oxetan-3-yloxy)pyridine |
2197638-10-9 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1478-20μmol |
2-methyl-6-(oxetan-3-yloxy)pyridine |
2197638-10-9 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1478-1mg |
2-methyl-6-(oxetan-3-yloxy)pyridine |
2197638-10-9 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1478-2mg |
2-methyl-6-(oxetan-3-yloxy)pyridine |
2197638-10-9 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1478-3mg |
2-methyl-6-(oxetan-3-yloxy)pyridine |
2197638-10-9 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1478-4mg |
2-methyl-6-(oxetan-3-yloxy)pyridine |
2197638-10-9 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1478-5mg |
2-methyl-6-(oxetan-3-yloxy)pyridine |
2197638-10-9 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1478-10mg |
2-methyl-6-(oxetan-3-yloxy)pyridine |
2197638-10-9 | 10mg |
$118.5 | 2023-09-07 |
2-Methyl-6-(oxetan-3-yloxy)pyridine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-Methyl-6-(oxetan-3-yloxy)pyridine
2-Methyl-6-(oxetan-3-yloxy)pyridine: An Overview of a Promising Compound (CAS No. 2197638-10-9)
2-Methyl-6-(oxetan-3-yloxy)pyridine (CAS No. 2197638-10-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound, characterized by its methyl and oxetan-3-yloxy substituents on a pyridine ring, offers a promising scaffold for the development of novel therapeutic agents.
The pyridine ring, a fundamental building block in organic chemistry, is known for its aromaticity and the ability to form stable complexes with various metal ions. The presence of the methyl group at the 2-position and the oxetan-3-yloxy group at the 6-position imparts unique electronic and steric properties to the molecule, making it an attractive candidate for drug design and synthesis.
Recent studies have highlighted the potential of 2-Methyl-6-(oxetan-3-yloxy)pyridine in several therapeutic areas. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The ability to modulate kinase activity selectively can lead to more effective and targeted treatments with fewer side effects.
In addition to its potential as an enzyme inhibitor, 2-Methyl-6-(oxetan-3-yloxy)pyridine has also been explored for its neuroprotective properties. Studies have demonstrated that this compound can cross the blood-brain barrier efficiently, making it a valuable candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The oxetane ring, known for its rigidity and stability, contributes to the compound's ability to maintain its structure and function under physiological conditions.
The synthetic accessibility of 2-Methyl-6-(oxetan-3-yloxy)pyridine is another factor that enhances its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. One common approach involves the reaction of 6-hydroxypyridine with oxetan-3-ol in the presence of a suitable catalyst, followed by methylation at the 2-position. These synthetic methods are not only cost-effective but also environmentally friendly, aligning with the growing emphasis on green chemistry principles.
From a pharmacological perspective, 2-Methyl-6-(oxetan-3-yloxy)pyridine has shown favorable pharmacokinetic properties. Preclinical studies have indicated that it exhibits good oral bioavailability and a favorable half-life, which are crucial parameters for drug development. These properties suggest that this compound could be formulated into various dosage forms, including tablets and capsules, for convenient patient administration.
In conclusion, 2-Methyl-6-(oxetan-3-yloxy)pyridine (CAS No. 2197638-10-9) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its potential therapeutic benefits and favorable pharmacokinetic properties, positions it as a valuable scaffold for the development of novel drugs. Ongoing research continues to uncover new avenues for its use, further solidifying its importance in the field.
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